N-Methyl carvedilol is a derivative of carvedilol, a medication primarily used to treat hypertension and heart failure. Carvedilol functions as a non-selective beta-blocker and an alpha-1 adrenergic receptor antagonist, providing both antihypertensive and cardioprotective effects. N-Methyl carvedilol, specifically, has been investigated for its potential pharmacological benefits and as a subject of synthetic chemistry research.
N-Methyl carvedilol is synthesized from carvedilol, which was first developed in the 1990s. The compound is derived from the modification of the carvedilol structure, specifically through the introduction of a methyl group at the nitrogen atom of the side chain. This modification aims to enhance the pharmacological profile and bioavailability of the compound.
N-Methyl carvedilol belongs to the class of compounds known as beta-blockers. It is classified under non-selective beta-adrenergic antagonists that also exhibit alpha-adrenergic blocking properties. This classification allows it to be utilized in various therapeutic applications related to cardiovascular health.
The synthesis of N-Methyl carvedilol typically involves several steps, starting from carvedilol itself or its intermediates. Various synthetic routes have been explored:
The reaction conditions often involve:
The molecular structure of N-Methyl carvedilol can be represented as follows:
This indicates that N-Methyl carvedilol contains 18 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The addition of a methyl group at the nitrogen atom alters its steric and electronic properties compared to carvedilol.
N-Methyl carvedilol can participate in various chemical reactions due to its functional groups:
The reactivity of N-Methyl carvedilol is influenced by its steric configuration and electronic environment, making it a versatile compound for further chemical modifications in medicinal chemistry.
N-Methyl carvedilol exerts its pharmacological effects primarily through:
Research indicates that N-Methyl carvedilol may have enhanced receptor binding affinity compared to its parent compound, potentially leading to improved therapeutic outcomes in managing cardiovascular conditions .
N-Methyl carvedilol is primarily explored for:
N-Methyl carvedilol (CAS 72956-35-5) is a structural derivative of the cardiovascular drug carvedilol, formally identified as 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]methylamino]-2-propanol. Its molecular formula is C₂₅H₂₈N₂O₄, with a molecular weight of 420.51 g/mol [1] [8]. The compound features a secondary amine methylation at the ethylamino side chain of the parent carvedilol molecule (Figure 1). This modification alters electron distribution and steric bulk, impacting receptor binding and metabolic stability. Key physicochemical properties include:
Boiling Point: Estimated at 644.6°C [8].
Table 1: Molecular Properties of N-Methyl Carvedilol
Property | Value |
---|---|
CAS Number | 72956-35-5 |
Molecular Formula | C₂₅H₂₈N₂O₄ |
Molecular Weight | 420.51 g/mol |
IUPAC Name | 1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol |
SMILES | CN(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
InChI Key | IIYAQEVCUAUADP-UHFFFAOYSA-N |
The synthesis of N-methyl carvedilol centers on selective N-alkylation of carvedilol’s secondary amine group. Two principal routes are employed:
Direct Reductive Amination: Carvedilol reacts with formaldehyde under reducing conditions (NaBH₄ or NaBH₃CN). This method offers high regioselectivity for N-methylation without altering other functional groups (e.g., phenolic ethers or carbazole) [3] [8].$$\ce{Carvedilol + HCHO + NaBH4 -> N\text{-}Methyl\ carvedilol}$$
Alkylation with Methyl Halides: Carvedilol undergoes nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃). This route requires stringent control of stoichiometry and temperature to avoid O-alkylation byproducts [8].
Purification typically involves silica gel chromatography or crystallization, yielding the product as an off-white solid with ≥95% purity [8].
Method | Reagents/Conditions | Yield | Key Advantage |
---|---|---|---|
Reductive Amination | HCHO, NaBH₄, MeOH, 0°C–RT | 60–75% | High regioselectivity |
Alkylation | CH₃I, K₂CO₃, DMF, 50°C | 50–65% | Simplified workup |
N-Methyl carvedilol exhibits distinct properties compared to carvedilol and its cyclodextrin complexes:
Solubility Enhancement: Cyclodextrin complexes (e.g., carvedilol/DM-β-CD) achieve 3.32-fold higher solubility, while N-methyl carvedilol relies on organic solvents for dissolution [5].
Table 3: Comparative Properties of Carvedilol Derivatives
Compound | Molecular Weight (g/mol) | log P | α₁-Adrenergic Affinity | Aqueous Solubility |
---|---|---|---|---|
Carvedilol | 406.47 | 3.8 | High | 0.58 μg/mL |
N-Methyl carvedilol | 420.51 | ~4.3 | Reduced | <0.1 μg/mL |
Carvedilol/DM-β-CD complex | - | - | Unchanged | 1.92 μg/mL |
Carvedilol is administered as a racemate, with S(-)-enantiomer mediating β-blockade and both enantiomers contributing to α₁-antagonism. N-Methyl carvedilol retains chiral centers but exhibits altered enantioselective metabolism:
Metabolomic studies confirm that S(-)-enantiomers induce more significant metabolic perturbations in vascular smooth muscle cells (e.g., altered L-serine/palmitic acid levels) than R(+)-forms or N-methyl analogs [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7